

Toddalolactone In Vivo Studies: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: Toddalolactone

Cat. No.: B1682391

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Introduction

Toddalolactone, a natural coumarin isolated from *Toddalia asiatica*, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anticancer, and anti-thrombotic effects observed in vitro.[1] This document provides a comprehensive overview of the available in vivo data from animal models and detailed protocols to guide researchers in the preclinical evaluation of **toddalolactone**. The information is intended to facilitate further investigation into its pharmacokinetic profile and therapeutic efficacy.

Pharmacokinetics of Toddalolactone in Animal Models

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is crucial for drug development. In vivo pharmacokinetic studies of **toddalolactone** have been conducted in mice and rats, providing valuable insights into its bioavailability and elimination kinetics.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **toddalolactone** observed in rodent models.

Table 1: Pharmacokinetic Parameters of **Toddalolactone** in ICR Mice^{[1][2]}

Parameter	Intravenous (IV) Administration (5 mg/kg)	Oral (PO) Administration (20 mg/kg)
t _{1/2} (h)	1.3 ± 1.0	0.8 ± 0.6
AUC(0-t) (ng/mL*h)	3041.6 ± 327.0	2725.6 ± 754.3
Bioavailability (%)	-	22.4

Table 2: Pharmacokinetic Parameters of **Toddalolactone** in Sprague-Dawley Rats^{[3][4]}

Parameter	Intravenous (IV) Administration (10 mg/kg)
t _{1/2} (h)	1.05
C _{max} (µg/mL)	0.42
T _{max} (h)	0.25
AUC(0-t) (µg/mL/h)	0.46

Experimental Protocol: Pharmacokinetic Study in Mice

This protocol outlines the methodology for determining the pharmacokinetic profile of **toddalolactone** in mice, based on published studies.

1. Animal Model:

- Species: Institute of Cancer Research (ICR) mice
- Sex: Male
- Weight: 20-22 g
- Housing: Standard laboratory conditions with free access to food and water. Animals should be acclimatized for at least one week prior to the experiment.

2. Drug Preparation and Administration:

- Intravenous (IV) Administration: Dissolve **toddalolactone** in a suitable vehicle (e.g., a mixture of Cremophor EL, ethanol, and saline) to a final concentration for a 5 mg/kg dose. Administer via tail vein injection.
- Oral (PO) Administration: Suspend **toddalolactone** in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) for a 20 mg/kg dose. Administer via oral gavage.

3. Blood Sampling:

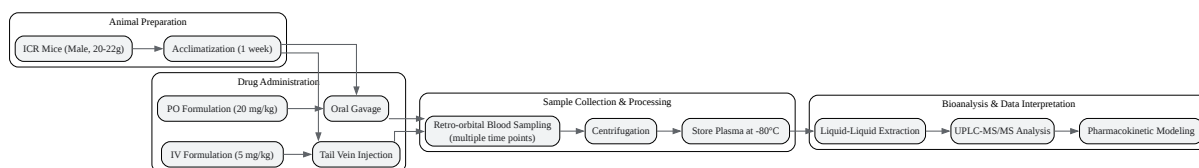
- Collect blood samples from the retro-orbital plexus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours) post-administration into heparinized tubes.
- Separate plasma by centrifugation (e.g., 4000 rpm for 10 minutes) and store at -80°C until analysis.

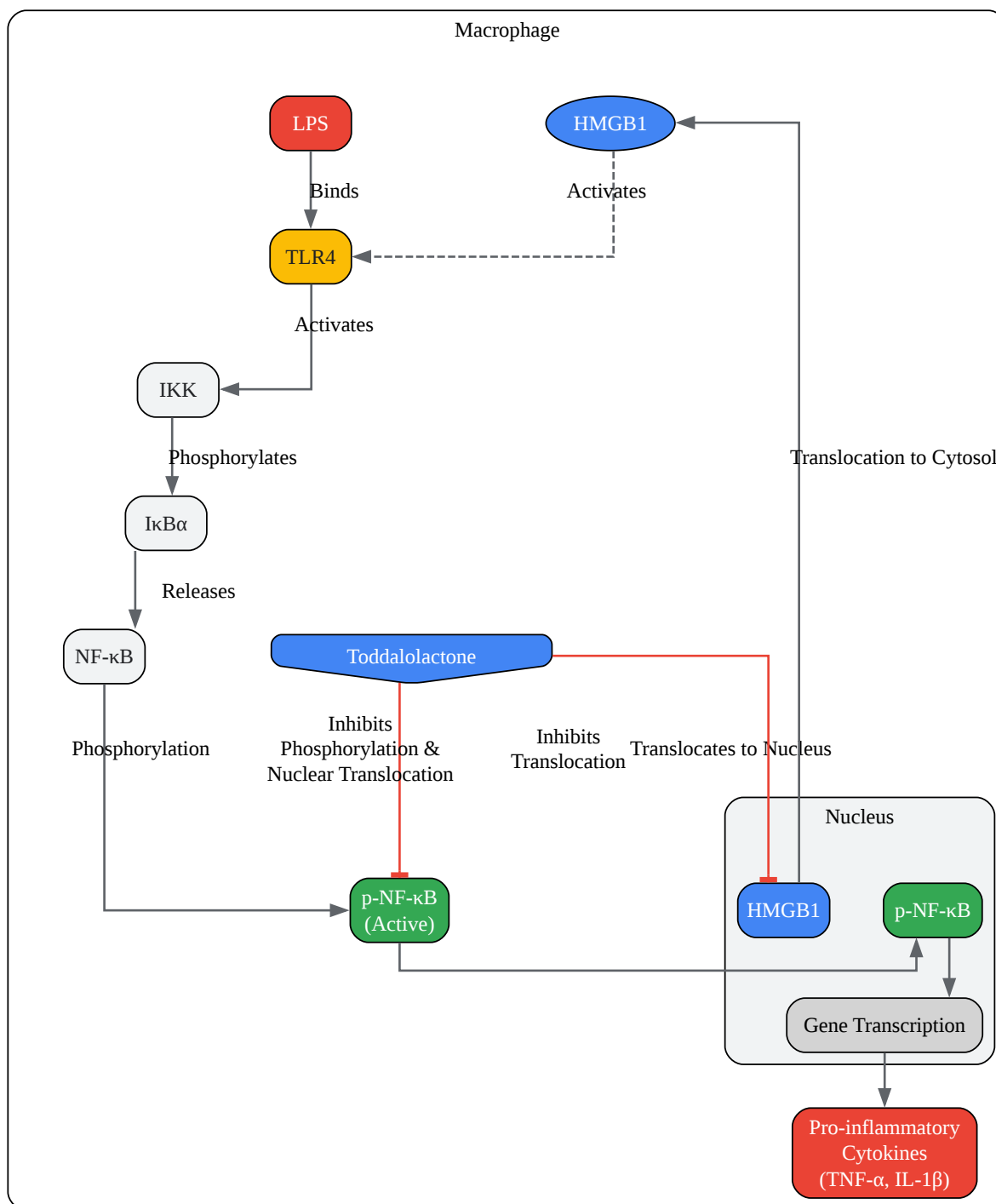
4. Bioanalytical Method (UPLC-MS/MS):

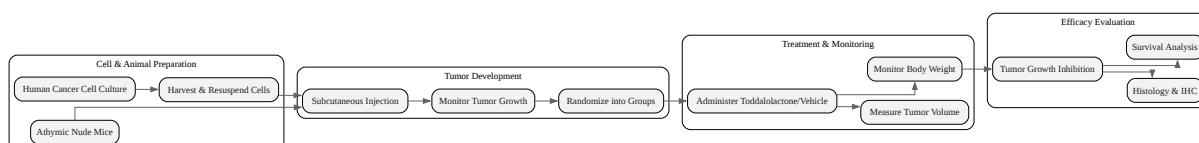
- Sample Preparation: Perform liquid-liquid extraction of plasma samples using ethyl acetate. An internal standard (e.g., oxypeucedanin hydrate) should be added to all samples.
- Chromatography: Use a UPLC system with a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water (containing 0.1% formic acid) is typically employed.
- Mass Spectrometry: Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the precursor and product ions for both **toddalolactone** and the internal standard using Multiple Reaction Monitoring (MRM).

5. Pharmacokinetic Analysis:

- Calculate pharmacokinetic parameters using non-compartmental analysis software.







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